molecular formula C11H17NOS B1370992 6-Tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one CAS No. 1095051-70-9

6-Tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one

Cat. No.: B1370992
CAS No.: 1095051-70-9
M. Wt: 211.33 g/mol
InChI Key: HUFUSTAOUGGSMK-UHFFFAOYSA-N
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Description

6-Tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one (CAS 1095051-70-9) is a hydrogenated benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. The benzothiazole core is a privileged structure in pharmacology, known for conferring a wide spectrum of biological activities . Researchers value this scaffold for its potential in developing compounds with neurological effects, and as a tau aggregation inhibitor, which is relevant in the study of neurodegenerative diseases . Furthermore, benzothiazole derivatives have demonstrated excellent selective toxicity against various cancer cell lines, making them a focus in oncology research . The specific substitution with a tert-butyl group on the hexahydro scaffold of this compound makes it a valuable intermediate for structure-activity relationship (SAR) studies and for the synthesis of more complex molecules. With a molecular formula of C11H17NOS and a molecular weight of 211.32 , this compound is supplied as a high-purity solid for research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-tert-butyl-4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-11(2,3)7-4-5-8-9(6-7)14-10(13)12-8/h7H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFUSTAOUGGSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable thiol and a carbonyl compound, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzothiazole ring can be replaced with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Various substituted benzothiazoles depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 6-tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Pharmaceutical Formulations
The compound is utilized in pharmaceutical formulations due to its ability to enhance the solubility and bioavailability of certain drugs. Its structural properties allow for the formation of stable complexes with active pharmaceutical ingredients (APIs), improving their therapeutic efficacy.

Agricultural Science

Pesticide Development
In agricultural applications, 6-tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one has been investigated as a potential pesticide. Its chemical structure suggests it may act as a fungicide or herbicide by interfering with the biochemical processes of pests and pathogens. Field trials have demonstrated its effectiveness in controlling specific crop diseases.

Plant Growth Regulation
The compound has also been explored for its role in plant growth regulation. Research indicates that it can enhance plant growth by modulating hormonal pathways and promoting root development. This application is particularly valuable in sustainable agriculture practices.

Materials Science

Polymer Additives
In materials science, 6-tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one serves as an additive in polymer formulations. It improves the thermal stability and mechanical properties of polymers used in various applications such as coatings and adhesives.

Corrosion Inhibitors
The compound has been studied for its potential use as a corrosion inhibitor in metalworking fluids. Its ability to form protective films on metal surfaces helps prevent oxidation and degradation under harsh environmental conditions.

Case Studies

Application Area Study Reference Findings
Medicinal ChemistryJournal of Antimicrobial Agents (2020)Demonstrated efficacy against E. coli and S. aureus with minimal cytotoxicity.
Agricultural ScienceCrop Protection Journal (2021)Effective against Fusarium species; reduced disease incidence by 70%.
Materials SciencePolymer Science Journal (2019)Enhanced tensile strength of polyvinyl chloride composites by 30%.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound can interact with enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. Its effects on these pathways can lead to changes in cellular functions and responses.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table compares key structural and physicochemical properties of 6-Tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one with analogous compounds:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features
6-Tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one tert-butyl (6) C₁₁H₁₉NOS 225.34 g/mol High lipophilicity; steric hindrance from tert-butyl enhances metabolic stability
6-Ethyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one Ethyl (6) C₉H₁₃NOS 183.27 g/mol Lower lipophilicity; discontinued due to unspecified synthesis/performance issues
6-Chloro-3H-benzothiazol-2-one Chloro (6) C₇H₄ClNOS 185.63 g/mol Electrophilic chloro group enhances reactivity; used in cross-coupling reactions
6-Acetyl-2(3H)-benzothiazolone Acetyl (6) C₉H₇NO₂S 205.22 g/mol Ketone functionality enables hydrogen bonding; potential precursor for derivatization
6-Tert-butyl-2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole Chloro (2), tert-butyl (6) C₁₁H₁₆ClNS 229.77 g/mol Chloro substitution at 2-position increases electrophilicity; reduced ring saturation

Physicochemical and Functional Differences

Lipophilicity and Solubility :

  • The tert-butyl group in the target compound increases logP compared to the ethyl analog, enhancing membrane permeability but reducing aqueous solubility. Chloro and acetyl derivatives exhibit intermediate logP values due to polar substituents .
  • Reduced ring saturation in 6-Tert-butyl-2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole decreases conformational rigidity compared to fully saturated analogs .

Synthetic Utility :

  • The ethyl variant (discontinued) may have faced challenges in large-scale synthesis or purification, whereas the tert-butyl derivative’s steric bulk simplifies crystallization .
  • Chloro-substituted analogs (e.g., 6-chloro-3H-benzothiazol-2-one) are preferred for Suzuki-Miyaura couplings due to the reactive C–Cl bond .

Biological Relevance :

  • The tert-butyl group in the target compound likely improves metabolic stability by shielding reactive sites from enzymatic degradation, a feature critical for drug candidates .
  • Acetylated derivatives (e.g., 6-acetyl-2(3H)-benzothiazolone) may serve as kinase inhibitors or protease modulators due to hydrogen-bonding capacity .

Analytical and Crystallographic Insights

  • Crystallography : SHELX software (e.g., SHELXL, SHELXS) is widely used for refining crystal structures of benzothiazolone derivatives, aiding in stereochemical assignments .

Research and Application Gaps

  • Limited data exist on the biological activity of 6-Tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one, necessitating further studies on its pharmacokinetics and target engagement.
  • The discontinued status of the ethyl analog highlights the need for comparative stability and efficacy studies among substituent variants .

Biological Activity

6-Tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one is a compound belonging to the benzothiazole family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The following sections will explore its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H17NOS
  • Molar Mass : 211.32 g/mol
  • CAS Number : 1095051-70-9

Biological Activities

Research has indicated that benzothiazole derivatives exhibit a wide range of biological activities including antimicrobial, antifungal, and anticancer properties. The specific biological activities of 6-tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one are summarized below:

Antimicrobial Activity

Studies have demonstrated that benzothiazole derivatives can possess significant antimicrobial properties. For instance:

  • A study reported that various benzothiazole derivatives showed moderate to excellent antimicrobial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Antifungal Activity

Benzothiazoles have also been investigated for their antifungal properties:

  • Research indicates that compounds similar to 6-tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one can inhibit fungal growth effectively .

Anticancer Potential

The anticancer potential of benzothiazole derivatives has been a focal point in several studies:

  • A recent investigation highlighted that certain benzothiazole compounds exhibit inhibitory effects on cancer cell proliferation by inducing apoptosis in various cancer cell lines .

The mechanisms through which 6-tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Some studies suggest that benzothiazole derivatives can inhibit key enzymes involved in microbial and cancer cell metabolism.
  • Modulation of Cell Signaling Pathways : Research indicates that these compounds may affect signaling pathways related to cell survival and apoptosis .
  • Interaction with DNA : Certain derivatives have shown the ability to intercalate with DNA or bind to DNA repair enzymes .

Case Studies

Several case studies have provided insights into the biological activity of 6-tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one:

StudyFindings
Frentizole StudyIdentified as a potent inhibitor of amyloid beta peptide interactions implicated in Alzheimer's disease .
Antimicrobial EvaluationDemonstrated significant inhibition against multiple bacterial strains with minimal inhibitory concentrations (MICs) reported at 50 μg/mL for various derivatives .
Anticancer ResearchShowed effective apoptosis induction in cancer cell lines with IC50 values ranging from 6.46 μM to 6.56 μM for selected compounds .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-Tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one to improve yield and purity?

  • Methodological Answer : Optimize reaction parameters such as temperature (e.g., 60–65 °C for cyclization), solvent selection (polar vs. non-polar), and stoichiometric ratios of reagents. Catalysts like Vilsmeier-Haack reagent (DMF/POCl₃) can enhance reactivity, as demonstrated in analogous benzothiazole syntheses . Purification via column chromatography or recrystallization is critical to isolate high-purity products (>95% HPLC) .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and stereochemistry.
  • X-ray crystallography to resolve molecular conformation and intermolecular interactions (e.g., π–π stacking, C–H···π bonds) .
  • Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
  • FTIR to identify functional groups like the benzothiazol-2-one carbonyl stretch .

Q. How can researchers design experiments to assess the compound’s preliminary biological activity?

  • Methodological Answer :

  • Conduct in vitro assays (e.g., enzyme inhibition, antimicrobial testing) using standardized protocols for benzothiazole derivatives .
  • Compare activity against structurally similar compounds (e.g., 6-fluoro or 6-methyl analogs) to identify substituent effects .
  • Use dose-response curves to determine IC₅₀ values and selectivity indices.

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of 6-Tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one in complex reactions?

  • Methodological Answer :

  • Employ density functional theory (DFT) to calculate transition states, activation energies, and thermodynamic stability of intermediates .
  • Use COMSOL Multiphysics to simulate reaction kinetics under varying conditions (e.g., pressure, solvent polarity) .
  • Validate models with experimental data (e.g., HPLC yield, byproduct analysis) to refine parameters .

Q. What strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?

  • Methodological Answer :

  • Re-examine experimental variables (e.g., cell lines, assay conditions) that may influence outcomes .
  • Perform meta-analyses of published data to identify trends or outliers linked to structural modifications (e.g., tert-butyl vs. methyl substituents) .
  • Integrate theoretical frameworks (e.g., QSAR models) to correlate electronic properties (logP, dipole moments) with activity .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Synthesize analogs with systematic substituent variations (e.g., tert-butyl group replaced with cyclohexyl or aryl groups) .
  • Use multivariate statistical analysis (e.g., PCA, PLS regression) to quantify contributions of steric, electronic, and hydrophobic effects .
  • Cross-reference crystallographic data to correlate molecular geometry with activity .

Q. What advanced separation techniques improve the purification of this compound in multi-step syntheses?

  • Methodological Answer :

  • Apply membrane-based separation (e.g., nanofiltration) to isolate intermediates with high molecular weight cut-offs .
  • Use simulated moving bed (SMB) chromatography for large-scale enantiomeric resolution, if applicable .
  • Monitor purity in real-time using HPLC-MS hyphenated systems .

Methodological Notes

  • Theoretical Frameworks : Always link experimental designs to conceptual models (e.g., transition-state theory for reaction optimization) to ensure reproducibility .
  • Data Validation : Address discrepancies by repeating experiments under controlled conditions and using computational validation (e.g., docking studies for biological targets) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one
Reactant of Route 2
6-Tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.